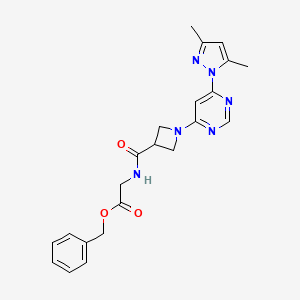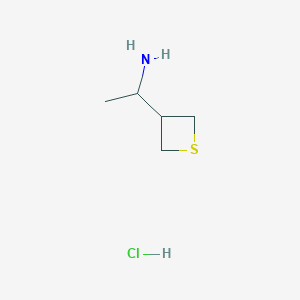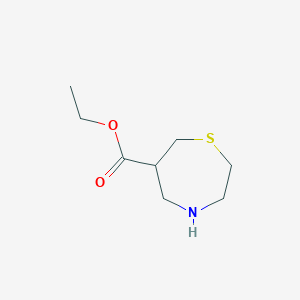![molecular formula C20H25N5O B2369118 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 900888-06-4](/img/structure/B2369118.png)
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, also known as DPP, is a novel compound that has been synthesized and studied for its potential applications in scientific research.
Scientific Research Applications
Phosphodiesterase Inhibitory Activity
Research on similar structures, such as 6-phenylpyrazolo[3,4-d]pyrimidones, has demonstrated specific inhibition of cGMP-specific phosphodiesterase (type V), indicating potential applications in the development of treatments for conditions like hypertension. These compounds exhibit significant enzymatic and cellular activity and show promise due to their oral antihypertensive effects in vivo, highlighting the therapeutic potential of pyrazolo[1,5-a]pyrimidine derivatives in cardiovascular diseases (Dumaitre & Dodic, 1996).
Flow Chemistry in Drug Synthesis
The combination of microwave and continuous flow chemistry has been applied to the convenient preparation of aminopyrazoles from commercial aryl halides, extending to the synthesis of pyrazolo[1,5-a]pyrimidine derivatives. This method demonstrates the adaptability and efficiency of synthesizing complex molecules like 5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine for potential therapeutic use, with good to excellent yields achieved across a variety of substrates (Wilson et al., 2012).
Anti-Inflammatory and Analgesic Activity
The synthesis of new visnagen and khellin furochromone pyrimidine derivatives has explored their analgesic and anti-inflammatory activities. Some derivatives exhibited promising activities, suggesting the utility of pyrazolo[1,5-a]pyrimidine compounds in developing new anti-inflammatory and analgesic agents (Abu‐Hashem & Youssef, 2011).
Anticancer Activity
Studies on pyrazolo[3,4-d]pyrimidin-4-one derivatives have shown significant antitumor activity against specific cancer cell lines, such as the MCF-7 human breast adenocarcinoma cell line. This research underscores the potential of pyrazolo[1,5-a]pyrimidine derivatives in oncology, with some compounds demonstrating potent inhibitory activity and offering a promising avenue for anticancer drug development (Abdellatif et al., 2014).
properties
IUPAC Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N5O/c1-15-16(2)23-20-18(17-6-4-3-5-7-17)14-22-25(20)19(15)21-8-9-24-10-12-26-13-11-24/h3-7,14,21H,8-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTPCJMMCHGOXJX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N2C(=C(C=N2)C3=CC=CC=C3)N=C1C)NCCN4CCOCC4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N5O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6-dimethyl-N-(2-morpholin-4-ylethyl)-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-(Oxan-4-yl)azetidin-3-yl]methyl]pyrazole](/img/structure/B2369038.png)



![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxamide](/img/structure/B2369044.png)
![5-[[4-[6-(4-Fluorophenyl)pyridazin-3-yl]piperazin-1-yl]methyl]-2,4-dimethyl-1,3-thiazole](/img/structure/B2369045.png)

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-cyclohexylacetamide](/img/structure/B2369049.png)

![N-[(1,2-dimethylindol-5-yl)methyl]-2-ethoxybenzamide](/img/structure/B2369053.png)
![2-((3-(3,4-dimethoxyphenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(3-nitrophenyl)acetamide](/img/structure/B2369054.png)
![[1-(1-Prop-2-enoylpiperidine-4-carbonyl)piperidin-2-yl]methanesulfonamide](/img/structure/B2369055.png)

